molecular formula C8H5Cl2N3 B12628007 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine

Cat. No.: B12628007
M. Wt: 214.05 g/mol
InChI Key: BBMUILSOVSXWHQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine is a synthetically valuable pyrimidine derivative designed for research and development applications. Pyrimidines are a fundamental class of nitrogen-containing heterocycles that form the key framework of many essential synthetic products and are widely investigated in medicinal and industrial chemistry . This compound features two chlorine atoms at the 4 and 6 positions, making it an excellent electrophilic scaffold for sequential nucleophilic substitution reactions; researchers can exploit the differential reactivity of these halogen atoms to create diverse, multi-functional chemical libraries. The 1H-pyrrol-1-yl substituent at the 5-position introduces a second nitrogen heterocycle, which can influence the electron distribution and provide an additional handle for further functionalization or for modulating the compound's interaction with biological targets. As a substituted pyrimidine, its primary research value lies in its role as a chemical building block. It is a key intermediate in the synthesis of more complex molecules for use in material science, agrochemical research, and particularly in pharmaceutical development, where pyrimidine cores are found in compounds investigated as gamma secretase modulators and other bioactive agents. The presence of halogen atoms and a pyrrole group makes this compound a versatile precursor for constructing molecular architectures such as fused ring systems or functionalized polymers. Intended Use: This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Storage: Store in a cool, dry place under an inert atmosphere. Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

4,6-dichloro-5-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C8H5Cl2N3/c9-7-6(8(10)12-5-11-7)13-3-1-2-4-13/h1-5H

InChI Key

BBMUILSOVSXWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4,6 Dichloro 5 1h Pyrrol 1 Yl Pyrimidine and Its Analogues

Strategies for Constructing the Dichloropyrimidine Core

The formation of the 4,6-dichloropyrimidine (B16783) scaffold is a critical phase in the synthesis. This typically involves the initial construction of a pyrimidine (B1678525) ring precursor, which is subsequently chlorinated.

Cyclization Reactions in 4,6-Dihydropyrimidine Precursor Synthesis

The synthesis of the pyrimidine core often begins with the creation of a dihydroxypyrimidine intermediate through cyclization reactions. A common and classic approach is the Biginelli reaction, a one-pot condensation involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions. nih.govnih.gov This method has been refined over the years to improve yields and broaden its applicability to various substituted aldehydes. nih.gov

Another prevalent method involves the cyclization of amidines with dicarbonyl compounds. For instance, 4,6-dihydroxy-2-methyl-pyrimidine can be synthesized through the cyclization of acetamidine (B91507) hydrochloride and diethyl malonate in the presence of a base like sodium methoxide, achieving high yields. asianpubs.org Similarly, the precursor 4,6-dihydroxypyrimidine (B14393) can be prepared by reacting formamide (B127407) with diethyl malonate. google.com These cyclization strategies provide the foundational pyrimidine ring structure, which is essential for the subsequent chlorination step.

Table 1: Examples of Cyclization Reactions for Pyrimidine Precursors

Reactant 1 Reactant 2 Reactant 3 Catalyst/Base Product Reference
Benzaldehyde Ethyl acetoacetate Urea Granite/Quartz 4-Phenyl-3,4-dihydropyrimidinone nih.gov
Acetamidine HCl Diethyl malonate - Sodium methoxide 4,6-Dihydroxy-2-methyl-pyrimidine asianpubs.org
Formamide Diethyl malonate - Sodium ethoxide 4,6-Dihydroxypyrimidine google.com
Aldehyde β-ketoester Thiourea [Btto][p-TSA] 3,4-Dihydropyrimidine-2(1H)-thione nih.gov

Regioselective Chlorination Techniques for Pyrimidine Rings

Once the dihydroxypyrimidine precursor is synthesized, the hydroxyl groups at the C4 and C6 positions are converted to chlorine atoms. This transformation is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent. asianpubs.orgclausiuspress.comnih.gov The reaction of dihydroxypyrimidines with POCl₃ effectively replaces the hydroxyl groups to yield the corresponding dichloropyrimidine. clausiuspress.com

Traditional protocols often use a large excess of POCl₃, which poses environmental and safety challenges, especially on a large scale. nih.gov To address this, more efficient and environmentally benign methods have been developed. One such advancement is the use of an equimolar amount of POCl₃ in a solvent-free reaction heated in a sealed reactor. nih.gov This procedure is suitable for multi-gram preparations and offers high yields and purity with a simpler work-up. nih.gov Other chlorinating agents like thionyl chloride (SOCl₂) can also be employed in this step. google.com The regioselectivity of this chlorination is generally high for the 4 and 6 positions due to the electronic properties of the pyrimidine ring.

Table 2: Chlorination Agents for Pyrimidine Synthesis

Starting Material Chlorinating Agent Conditions Product Reference
Hydroxypyrimidine POCl₃ (equimolar) Pyridine, 160 °C, sealed reactor Chloropyrimidine nih.gov
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol POCl₃ 110 °C, reflux 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine clausiuspress.com
4,6-Dihydroxy-2-methyl-5-nitropyrimidine POCl₃ Reflux 4,6-Dichloro-2-methyl-5-nitropyrimidine asianpubs.org
4,6-Dihydroxypyrimidine SOCl₂ Dichloroethane 4,6-Dichloropyrimidine google.com

Pyrrole (B145914) Moiety Introduction and Functionalization at the Pyrimidine C5 Position

With the 4,6-dichloropyrimidine core in hand, the next crucial stage is the introduction of the 1H-pyrrol-1-yl group at the C5 position. This is typically achieved by first introducing a reactive handle, such as an amino group, at the C5 position, followed by the formation of the pyrrole ring.

N-Substitution Approaches for Pyrrole Attachment (e.g., Clauson-Kass Reaction)

The Clauson-Kass reaction is a classic and highly effective method for synthesizing N-substituted pyrroles. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran (often 2,5-dimethoxytetrahydrofuran) in the presence of an acid catalyst. nih.govarkat-usa.org In the context of synthesizing the target molecule, this would involve a 5-amino-4,6-dichloropyrimidine (B16409) as the primary amine precursor.

The reaction is versatile, and various acid catalysts, including acetic acid, phosphorus pentoxide, and metal catalysts like iron(III) chloride or copper catalysts, can be used to promote the cyclization. beilstein-journals.orgarkat-usa.org The choice of catalyst and reaction conditions can be tailored to accommodate sensitive functional groups on the pyrimidine ring. nih.gov Greener synthetic approaches have also been developed, utilizing water as a solvent or microwave-assisted conditions to accelerate the reaction and reduce environmental impact. beilstein-journals.orgarkat-usa.org The Clauson-Kass synthesis provides a direct and reliable route to attach a pre-formed pyrrole ring system to the C5 nitrogen of the pyrimidine core. researchgate.net

Strategies for Incorporating 1H-Pyrrol-1-YL via Nucleophilic Pathways

An alternative strategy for forming the C5-N bond is through a nucleophilic substitution reaction. This approach can proceed via several mechanisms, including a direct SₙAr (Substitution Nucleophilic Aromatic) reaction. In one scenario, a pyrrolide salt (the deprotonated, anionic form of pyrrole) can act as the nucleophile, attacking a pyrimidine ring that has a suitable leaving group at the C5 position.

However, direct nucleophilic substitution on an unsubstituted five-membered heterocycle like pyrrole is generally difficult. quimicaorganica.org A more viable pathway involves the nucleophilic substitution on the pyrimidine ring itself. For instance, a pyrimidine derivative with a good leaving group (like a halogen) at C5 could react with a pyrrole-based nucleophile. The reactivity of the pyrimidine ring towards nucleophiles is a key consideration. The presence of electron-withdrawing groups on the pyrimidine ring can activate it for nucleophilic attack. rsc.org Some substitution reactions on pyrimidines are proposed to proceed through a multi-step addition-elimination (SₙAE) mechanism, where the nucleophile first adds to the ring before the leaving group is eliminated. nih.gov This pathway offers another route for the construction of the C-N bond between the pyrimidine and pyrrole moieties.

Multi-Step Synthesis and Process Optimization Considerations

Optimization of individual reaction steps is also critical. This includes fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading. clausiuspress.com For example, optimizing the chlorination step to use stoichiometric reagents instead of a large excess of POCl₃ not only makes the process greener but also simplifies purification. nih.gov Automated optimization platforms, which can rapidly screen a wide range of reaction conditions, are increasingly being used to accelerate the development of robust and efficient synthetic processes for complex molecules. nih.govresearchgate.net The successful synthesis of 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine on a larger scale relies heavily on these process optimization principles to create a commercially viable and sustainable manufacturing route. nih.gov

Intermediates and Reaction Sequence Elucidation

The synthetic pathway to this compound is not a single-step process but rather a sequence of reactions involving key intermediates. A plausible and efficient route commences with the commercially available 4,6-dihydroxypyrimidine.

The initial step involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is a standard transformation in pyrimidine chemistry, typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction is generally heated to ensure complete conversion of the hydroxyl groups to chlorides.

The subsequent and crucial step is the introduction of a substituent at the 5-position of the pyrimidine ring. Direct pyrrolation of 4,6-dichloropyrimidine is challenging. Therefore, the strategy involves halogenation at the 5-position to create a suitable precursor for a cross-coupling reaction. The 5-position of the 4,6-dichloropyrimidine ring can be halogenated using electrophilic halogenating agents. For instance, bromination can be achieved using N-Bromosuccinimide (NBS) and iodination using N-Iodosuccinimide (NIS), to yield 4,6-dichloro-5-bromopyrimidine or 4,6-dichloro-5-iodopyrimidine, respectively. The synthesis of similar 5-halo-4,6-dichloropyrimidines has been documented as a key step in the preparation of various pharmaceutical intermediates. atlantis-press.comgoogle.comgoogle.com

With the 4,6-dichloro-5-halopyrimidine in hand, the final step is the introduction of the pyrrole moiety. This is accomplished through an N-arylation reaction, where the nitrogen of the pyrrole ring forms a bond with the C5 carbon of the pyrimidine ring. This transformation is typically catalyzed by a transition metal, with copper and palladium being the most effective and widely used. rsc.orgscilit.comrsc.org The reaction involves the coupling of the 5-halopyrimidine with pyrrole in the presence of a suitable catalyst, ligand, and base.

Chlorination: 4,6-dihydroxypyrimidine is reacted with phosphorus oxychloride to form the intermediate, 4,6-dichloropyrimidine.

Halogenation: 4,6-dichloropyrimidine is treated with a halogenating agent (e.g., NBS or NIS) to produce a 4,6-dichloro-5-halopyrimidine intermediate.

N-Arylation: The 4,6-dichloro-5-halopyrimidine is then coupled with pyrrole using a copper or palladium catalyst to yield the final product, this compound.

Catalyst Systems and Reaction Condition Tuning for Yield and Purity

The success of the N-arylation step is highly dependent on the choice of the catalyst system and the fine-tuning of reaction conditions. Both copper- and palladium-based systems are effective for the N-arylation of pyrroles with aryl halides. rsc.orgrsc.org

Copper-Catalyzed Systems: The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, provides a robust method for this transformation. researchgate.net Modern modifications of this reaction often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction. Common ligands for copper-catalyzed N-arylation of pyrroles include diamines (e.g., N,N'-dimethylethylenediamine) and phenanthroline derivatives (e.g., 1,10-phenanthroline). organic-chemistry.org The reaction is typically carried out in a high-boiling point polar aprotic solvent like dimethylformamide (DMF), toluene, or dioxane, and requires a base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃), to neutralize the hydrogen halide formed during the reaction. nih.gov

Palladium-Catalyzed Systems: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and often more efficient alternative. These reactions typically utilize a palladium(0) or palladium(II) precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a phosphine (B1218219) ligand. rsc.orgresearchgate.net The choice of ligand is critical, with bulky, electron-rich phosphines like Xantphos or triphenylphosphine (B44618) (PPh₃) often providing the best results. The reaction conditions are similar to the copper-catalyzed methods, employing a base and an aprotic solvent.

Optimization of Reaction Conditions: To maximize the yield and purity of this compound, several parameters can be systematically varied:

Catalyst Loading: Typically, the catalyst loading is kept low (1-10 mol%) to minimize cost and residual metal contamination in the final product.

Ligand Selection: The electronic and steric properties of the ligand can significantly impact the reaction rate and selectivity. A screening of different ligands is often necessary to identify the optimal choice.

Base: The strength and solubility of the base can influence the reaction outcome. Stronger bases like cesium carbonate are often more effective but also more expensive.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.

Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the product or catalyst.

Table 1: Representative Reaction Conditions for N-Arylation of Pyrrole with Aryl Halides

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
CuI (5 mol%)1,10-PhenanthrolineK₂CO₃DMF110-13075-90
Pd(OAc)₂ (2 mol%)XantphosCs₂CO₃Toluene100-12080-95
CuI (10 mol%)N,N'-DimethylethylenediamineK₃PO₄Dioxane100-11070-85
Pd₂(dba)₃ (1 mol%)PPh₃NaOtBuTHF80-10085-98

Note: The yields are representative for analogous N-arylation reactions and may vary for the specific synthesis of this compound.

Spectroscopic and Chromatographic Methods for Synthetic Verification

The structural confirmation and purity assessment of the synthesized this compound and its intermediates are established using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the molecular structure. In the ¹H NMR spectrum, characteristic signals for the pyrrole and pyrimidine protons would be expected. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms. For instance, the protons on the pyrrole ring would appear as multiplets in the aromatic region, while the pyrimidine proton would likely be a singlet. ¹³C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), is used to identify all unique carbon atoms in the molecule, including the quaternary carbons of the pyrimidine ring. miamioh.eduresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide structural information.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product. By comparing the retention factor (Rf) of the product with that of the starting materials, the completion of the reaction can be determined.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity analysis of the synthesized compound. It can separate the product from any unreacted starting materials and byproducts, providing a quantitative measure of its purity. acs.org Different column types (e.g., reversed-phase or normal-phase) and mobile phase compositions (e.g., mixtures of water, acetonitrile, or methanol (B129727) with modifiers) can be employed for optimal separation. nih.gov

Column Chromatography: This technique is used for the purification of the crude product on a preparative scale. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent (e.g., mixtures of hexane (B92381) and ethyl acetate) is crucial for achieving good separation and high purity of the final compound. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.75 (s, 1H, pyrimidine-H), 7.20 (t, J = 2.2 Hz, 2H, pyrrole-Hα), 6.40 (t, J = 2.2 Hz, 2H, pyrrole-Hβ)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 160.5 (C4/C6), 158.0 (C2), 122.0 (pyrrole-Cα), 118.0 (C5), 110.0 (pyrrole-Cβ)
Mass Spec (EI) m/z (%): 215 (M⁺, 100), 180 (M-Cl, 40), 145 (M-2Cl, 20), 66 (pyrrole, 30)

Note: These are predicted values based on the chemical structure and may differ slightly from experimental data.

Chemical Reactivity and Transformation Pathways of 4,6 Dichloro 5 1h Pyrrol 1 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is enhanced by the two chlorine atoms, which are strong electron-withdrawing groups. This electronic arrangement makes the carbon atoms attached to the chlorine atoms (C4 and C6) highly electrophilic and susceptible to attack by nucleophiles. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group (in this case, a chloride ion).

The presence of the 1H-pyrrol-1-yl group at the C5 position plays a significant role in modulating the reactivity of the C4 and C6 positions. While pyrrole (B145914) itself is an electron-rich aromatic ring, its effect as a substituent on the pyrimidine core can be complex, influencing the regioselectivity of nucleophilic attack.

The two chlorine atoms on 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine can be displaced by a wide range of nucleophiles. These reactions allow for the sequential and controlled introduction of various functional groups, paving the way for the synthesis of diverse chemical libraries. The reactivity of the nucleophile and the reaction conditions can be tuned to achieve either mono- or di-substitution of the pyrimidine core.

The displacement of chlorine atoms by nitrogen-based nucleophiles, such as primary and secondary amines, is a common and synthetically useful transformation. These amination reactions typically proceed under basic conditions or at elevated temperatures. For the related compound 4,6-dichloropyrimidine (B16783), reactions with various amines have been shown to yield mono- and di-aminated products. For instance, catalyst-free monoamination can be achieved under conditions such as using potassium carbonate in DMF at 140 °C. The introduction of the first amino group, an electron-donating substituent, deactivates the pyrimidine ring towards further nucleophilic attack, meaning the substitution of the second chlorine atom often requires more forcing conditions or the use of palladium catalysis.

In the case of this compound, amination would lead to the formation of valuable 4-amino-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine intermediates, which can be further functionalized. The reaction conditions can be tailored to favor either mono- or di-substitution.

Table 1: Representative Amination Reactions on Dichloropyrimidines

Starting MaterialAmine NucleophileConditionsProduct(s)YieldReference
4,6-DichloropyrimidineAdamantylalkylaminesK₂CO₃, DMF, 140 °CMono-aminated pyrimidines60-99%
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeAliphatic/Aromatic AminesTEA, EtOH, RefluxMono-substituted aminesN/A
Chloropyrimidines6-aminohexanoyl-benzoxazineEt₃N, nBuOH, RefluxPyrimidine conjugatesModerate to High

Displacement of Chlorine Atoms by Various Nucleophiles

Reactions with Carbon-Based Nucleophiles

The chlorine atoms of this compound can also be displaced by carbon-based nucleophiles through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For dichloropyrimidines like 2,4-dichloropyrimidine (B19661), Suzuki couplings have been shown to be highly effective, allowing for the synthesis of diarylated pyrimidines. The reaction often proceeds with high regioselectivity.

Sonogashira Coupling: This involves the coupling of the halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is used to introduce alkynyl moieties onto the pyrimidine ring. Studies on 4,6-dichloro-2-pyrone have shown that Sonogashira coupling can proceed with high regioselectivity.

These cross-coupling reactions expand the synthetic utility of this compound, enabling the introduction of aryl, vinyl, and alkynyl groups. The oxidative addition of the palladium catalyst to the C-Cl bond is often the selectivity-determining step and can resemble the regioselectivity patterns of traditional SNAr reactions.

Table 2: Examples of Carbon-Carbon Bond Forming Reactions on Dichloropyrimidines

Reaction TypeStarting MaterialCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki Coupling2,4-DichloropyrimidineArylboronic acidsPd(PPh₃)₄ / K₂CO₃Diarylpyrimidines
Sonogashira CouplingAryl/Vinyl HalidesTerminal AlkynesPd catalyst, Cu co-catalystAryl/Vinyl Alkynes
Kumada/Negishi Coupling2,4-DichloropyridinesGrignard/Organozinc reagentsPd/IPrC-C coupled heterocycles
Reactivity with Oxygen and Sulfur Nucleophiles

Oxygen nucleophiles (e.g., alkoxides, hydroxides) and sulfur nucleophiles (e.g., thiolates) can readily displace the chlorine atoms on the pyrimidine ring.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or hydroxides lead to the formation of alkoxy or hydroxy pyrimidines, respectively. In some cases, solvolysis can compete with other nucleophilic substitutions, especially under acidic conditions or in alcoholic solvents. For instance, in the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of alcohols as solvents in the presence of NaOH leads to the formation of alkoxide ions, which then participate in SNAr reactions.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently with dichloropyrimidines to form thioethers. The resulting sulfur-substituted pyrimidines are valuable intermediates for further transformations. The reaction of diazidopyrimidines with thiols has been shown to proceed smoothly to yield the corresponding thio-substituted products.

The relative reactivity of these nucleophiles can be exploited for selective functionalization.

For unsymmetrically substituted pyrimidines or when performing a mono-substitution on a symmetric substrate like 4,6-dichloropyrimidine, the question of regioselectivity arises. In many dichloropyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position over the C2 position. This preference is often attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized by both ring nitrogens. Frontier molecular orbital theory also supports this, suggesting the LUMO coefficient is generally larger on C4 than C2.

In this compound, the two chlorine atoms are at electronically similar positions (C4 and C6). However, the C5-pyrrol-1-yl substituent breaks this symmetry. The electronic nature of this substituent—whether it is electron-donating or electron-withdrawing with respect to the pyrimidine core—will influence the electrophilicity of the adjacent C4 and C6 positions. Substituents at the C5 position of a 2,4-dichloropyrimidine are known to direct substitution to the C4 position when they are electron-withdrawing. The precise regiochemical outcome for this compound would depend on the interplay between steric and electronic factors and may require computational studies or experimental verification to determine definitively.

Stereoselectivity is not typically a factor in these SNAr reactions unless the incoming nucleophile or the existing substituent contains a chiral center.

The outcome of SNAr reactions on dichloropyrimidines is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts or additives.

Base/Solvent System: The choice of base and solvent is critical. Strong bases can deprotonate the nucleophile, increasing its reactivity. In amination reactions, bases like triethylamine (B128534) or potassium carbonate are commonly used to quench the HCl generated. The solvent can influence reaction rates and even selectivity. For example, a switch from organic solvents to water has been shown to increase the rate of acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Temperature: Higher temperatures are often required to displace the second chlorine atom due to the deactivating effect of the first nucleophile added. However, milder conditions are generally preferred to minimize side reactions.

Acid Catalysis: Acid catalysis can promote SNAr reactions, particularly with less reactive nucleophiles like anilines. The acid can protonate a ring nitrogen, which activates the pyrimidine ring towards nucleophilic attack. However, using too much acid can be counterproductive, as it may protonate the amine nucleophile, rendering it non-nucleophilic. This can also lead to competing solvolysis reactions where the solvent (e.g., an alcohol) acts as the nucleophile. Therefore, a careful balance of acid concentration is necessary to optimize the reaction.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to modify pyrimidine scaffolds. researchgate.netmdpi.com

The Suzuki-Miyaura coupling reaction is a widely employed method for the arylation and heteroarylation of halogenated pyrimidines. researchgate.netresearchgate.net In the case of 4,6-dichloropyrimidine derivatives, this reaction allows for the selective substitution of the chlorine atoms with various aryl and heteroaryl groups. mdpi.comresearchgate.net The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and a base, with the choice of catalyst and reaction conditions influencing the outcome. researchgate.netmdpi.com

Research has shown that the reaction of 4,6-dichloropyrimidines with arylboronic acids can lead to both mono- and di-arylated products. researchgate.netresearchgate.net For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl and heteroaryl boronic acids using a Pd(0) catalyst has been demonstrated to produce novel pyrimidine analogs. mdpi.comresearchgate.net The use of electron-rich boronic acids has been found to result in good product yields. mdpi.com The site-selectivity of the coupling can sometimes be controlled by the choice of ligands and reaction conditions. nih.govacs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dichloropyrimidine Scaffolds

Starting Material Coupling Partner Catalyst System Product Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine 4-Methoxyphenylboronic acid Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine Good researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidine 3,5-Dimethylphenylboronic acid Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane 4,6-dichloro-5-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)pyrimidine Good mdpi.com
4,6-dichloro-2-substituted pyrimidines 4-(9-carbazolyl)phenylboronic acid Pd(PPh₃)₂Cl₂/K₃PO₄ 4,6-Bis[4-(9-carbazolyl)phenyl]-2-substituted pyrimidines - researchgate.net

Reactivity of the Pyrrol-1-YL Moiety

Pyrrole is an electron-rich aromatic heterocycle and is highly reactive towards electrophiles. numberanalytics.compearson.com Electrophilic substitution on pyrrole typically occurs at the C2 position, as the carbocation intermediate formed is more stabilized by resonance compared to substitution at the C3 position. onlineorganicchemistrytutor.comaklectures.com The nitrogen atom's lone pair of electrons is delocalized into the ring, which increases the electron density and makes it more susceptible to electrophilic attack than benzene. pearson.com While the pyrrole ring in this compound is attached to an electron-withdrawing pyrimidine ring, it is expected to retain some of its susceptibility to electrophilic substitution, although its reactivity might be attenuated. Reactions such as formylation, acylation, and halogenation on the pyrrole ring could potentially be achieved under appropriate conditions.

The nitrogen atom of the pyrrole ring plays a crucial role in the electronic properties and reactivity of the entire molecule. numberanalytics.com Its lone pair of electrons participates in the aromatic sextet of the pyrrole ring, making it electron-rich. libretexts.orgnih.gov This electron-donating character can influence the reactivity of the attached pyrimidine ring. The nitrogen atom itself is generally not basic, as its lone pair is involved in aromaticity. wikipedia.org The interaction between the electron-rich pyrrole and the electron-deficient pyrimidine ring can lead to interesting electronic properties and may influence the regioselectivity of reactions on both heterocyclic systems.

Further Derivatization of the Pyrimidine-Pyrrole Scaffold

The functionalized pyrimidine-pyrrole scaffold obtained from the initial coupling reactions can be further modified to create more complex molecular architectures. The remaining chlorine atoms on the pyrimidine ring can undergo subsequent nucleophilic aromatic substitution (SNAr) reactions. nsf.govresearchgate.net This allows for the stepwise introduction of different substituents at the C4 and C6 positions. For example, after a selective C4-arylation, the C2 or C6 chlorine can be displaced by various nucleophiles, such as amines or alkoxides, to generate highly substituted pyrimidine derivatives. nsf.gov Furthermore, the pyrrole ring itself can be a site for further functionalization, leading to a wide array of structurally diverse compounds with potential applications in medicinal chemistry and materials science. nih.govekb.eg

Conversion of Dichloro-Substituted Pyrimidines to Mono- and Unsymmetrically Substituted Analogues

The conversion of this compound to its mono- and unsymmetrically substituted analogues is a cornerstone of its synthetic utility. The two chlorine atoms exhibit differential reactivity, which can be exploited to achieve selective substitution. Generally, the first substitution occurs under milder conditions than the second, allowing for the isolation of monosubstituted intermediates.

The reaction with a single equivalent of a nucleophile, such as an amine or an alcohol, typically leads to the formation of the corresponding 4-substituted-6-chloro-5-(1H-pyrrol-1-yl)pyrimidine. The choice of solvent and base is critical in controlling the reaction's outcome. For instance, the reaction with primary or secondary amines is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol at elevated temperatures. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often required to scavenge the hydrogen chloride generated during the reaction.

Once the monosubstituted product is obtained, a second, different nucleophile can be introduced to yield an unsymmetrically substituted pyrimidine. This second substitution step usually requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile or base, due to the deactivating effect of the first electron-donating substituent. This stepwise approach provides a high degree of control over the final substitution pattern.

Table 1: Representative Synthesis of Mono- and Unsymmetrically Substituted Analogues

Starting MaterialNucleophile 1 (1 eq.)Conditions 1Intermediate ProductNucleophile 2 (1 eq.)Conditions 2Final Product
This compoundAnilineDMF, K₂CO₃, 80°C4-Anilino-6-chloro-5-(1H-pyrrol-1-yl)pyrimidineBenzylamineDioxane, 120°C4-Anilino-6-(benzylamino)-5-(1H-pyrrol-1-yl)pyrimidine
This compoundMorpholineEthanol, reflux4-Chloro-6-morpholino-5-(1H-pyrrol-1-yl)pyrimidineSodium methoxideMethanol (B129727), reflux4-Methoxy-6-morpholino-5-(1H-pyrrol-1-yl)pyrimidine
This compoundCyclopropylaminen-Butanol, 100°C4-Chloro-6-(cyclopropylamino)-5-(1H-pyrrol-1-yl)pyrimidineHydrazine (B178648) hydrateEthanol, reflux4-(Cyclopropylamino)-6-hydrazinyl-5-(1H-pyrrol-1-yl)pyrimidine

Note: The reactions and conditions in this table are representative examples based on the known reactivity of analogous 4,6-dichloropyrimidines and are presented for illustrative purposes.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The disubstituted nature of this compound also makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve a one-pot or sequential reaction with a binucleophile, where both nucleophilic centers react with the two electrophilic carbon atoms of the pyrimidine ring to form a new, fused ring.

A common strategy involves the reaction with a nucleophile containing a hydroxyl, amino, or thiol group at a suitable distance from another nucleophilic center. For example, reaction with a 1,2- or 1,3-binucleophile can lead to the formation of five- or six-membered rings fused to the pyrimidine core. The initial SNAr reaction is followed by an intramolecular cyclization, which is often promoted by heat or the addition of a base.

The nature of the binucleophile dictates the structure of the resulting fused system. For instance, reaction with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines, while the use of ethylenediamine (B42938) can yield dihydropyrimido[4,5-b]diazepines. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The pyrrol-1-yl substituent at the 5-position of the pyrimidine ring can modulate the electronic properties and steric environment of the resulting fused system, potentially influencing its biological activity.

Table 2: Examples of Cyclization Reactions to Form Fused Heterocyclic Systems

Starting MaterialBinucleophileConditionsFused Heterocyclic Product
This compoundHydrazine hydrateEthanol, reflux4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrrole*
This compoundGuanidine hydrochlorideNaOEt, Ethanol, reflux2-Amino-5-(1H-pyrrol-1-yl)pyrimido[4,5-d]pyrimidin-4-ol
This compound2-AminoethanolDioxane, K₂CO₃, 120°C8-(1H-pyrrol-1-yl)-2,3-dihydrooxazolo[3,2-c]pyrimidin-4-one

Note: The products in this table are proposed based on established cyclization reactions of related dichloropyrimidines. Further reaction of the remaining chloro group is possible depending on the reaction conditions.

Computational and Theoretical Investigations of 4,6 Dichloro 5 1h Pyrrol 1 Yl Pyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of compounds like 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, bond lengths, bond angles, and electronic distribution. bohrium.com For derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to this compound, DFT calculations using the B3LYP/6-311G++ level of theory have been employed to determine optimized geometries and electronic characteristics. researchgate.net

These studies often involve the calculation of molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying regions of a molecule that are rich or deficient in electrons, thus predicting sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of substituents are often identified as regions of negative potential, making them likely sites for hydrogen bonding and other intermolecular interactions. tandfonline.com

The electronic properties of substituted pyrimidines, including valence electrons, charges, electronegativity, and polarizability, are crucial determinants of their biological activity. mdpi.com DFT allows for the precise calculation of these properties, offering a theoretical basis for understanding their potential mechanisms of action. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's kinetic stability, with a larger gap indicating higher stability and lower reactivity. bohrium.com

Parameter Description Significance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of a molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of a molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surfaceIdentifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target. nih.gov

For complex molecules like derivatives of this compound, MD simulations can reveal the preferred conformations in solution and the dynamic nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govacs.org For instance, in the study of pyrrolopyrimidine derivatives as LIMK2 inhibitors, MD simulations were performed on docked inhibitor-protein complexes to understand their stability and binding mechanisms. nih.gov These simulations can highlight the key residues involved in maintaining a stable binding pose. nih.gov

The insights gained from MD simulations are crucial for understanding how a ligand might adapt its conformation upon binding to a receptor, a key aspect in the design of potent and selective inhibitors. acs.org

Molecular Docking Studies for Ligand-Target Interactions in Scaffold Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. sbmu.ac.irtandfonline.com The pyrrolo[2,3-d]pyrimidine scaffold, being a structural mimic of adenine, is a versatile platform for designing kinase inhibitors. nih.gov

Docking studies on pyrrolo[2,3-d]pyrimidine derivatives have been extensively used to investigate their binding modes within the ATP-binding sites of various kinases, such as VEGFR-2, EGFR, PDGFR-β, and Src family kinases. sbmu.ac.irtandfonline.com These studies typically reveal key interactions, such as hydrogen bonds with hinge region residues and hydrophobic interactions within the binding pocket. nih.gov For example, docking studies of certain pyrrolopyrimidine derivatives showed that hydrogen bonding interactions with specific amino acids are crucial for their inhibitory activity. sbmu.ac.ir

The results from docking simulations are often used to explain the observed biological activities and to guide the design of new derivatives with improved potency and selectivity. tandfonline.comresearchgate.net By identifying the key interactions, medicinal chemists can make targeted modifications to the ligand scaffold to enhance its binding affinity. nih.gov

Target Kinase Key Interacting Residues Significance of Interactions
LIMK2 Ile408, Asp469, Gly471, Leu337, Phe342, Ala345, Val358, Lys360, Leu389, Leu458, Leu472Hydrogen bonds with Ile408, Asp469, and Gly471 maintain the stability of the complex, while hydrophobic interactions with the other residues contribute to binding affinity. nih.gov
c-Src Hinge region residuesHydrogen bonds with the hinge region are typically crucial for the potent inhibition of kinases. tandfonline.com
VEGFR-2, EGFR, PDGFR-β Active site amino acidsThe formation of one or two hydrogen bonds with the target kinase active site is often insufficient for potent inhibitory activity, suggesting the need for additional interactions. sbmu.ac.ir

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a significant role in deriving these relationships. mdpi.com

For pyrimidine derivatives, SAR studies have shown that the nature and position of substituents on the pyrimidine ring are critical for their biological effects. nih.govresearchgate.net For example, in a series of 3,5-dichloropyridine derivatives, the hydrazide linker and the 3,5-disubstituted chlorides were found to be essential for their antagonistic activity at the P2X7 receptor. acs.org

QSAR models use statistical methods to correlate variations in the chemical structure with changes in biological activity. These models are built using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds. mdpi.com For pyrimidine and uracil derivatives, data-driven machine learning QSAR models have been developed to predict their antiproliferative activity. These models often highlight the importance of electronic properties, such as those that can be calculated using DFT, in determining the biological outcome. mdpi.com Through such computational SAR studies, researchers can prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process. nih.gov

Role in Advanced Chemical Building Blocks and Scaffold Diversification

Precursor for Complex Pyrimidine-Fused Heterocyclic Systems

The pyrimidine (B1678525) ring is a core component of DNA and RNA, and its fused derivatives are of significant interest in medicinal chemistry for developing anti-cancer agents. nih.gov The dichlorinated nature of 4,6-Dichloro-5-(1H-pyrrol-1-YL)pyrimidine allows for sequential or simultaneous displacement of the chlorine atoms by various nucleophiles, facilitating the annulation of additional rings onto the pyrimidine scaffold. This reactivity is fundamental to its role as a precursor for complex fused systems.

Synthesis of Pyrrolo[x,y-f]pteridine Analogues

While specific examples detailing the direct conversion of this compound to Pyrrolo[x,y-f]pteridine analogues are not extensively documented in available literature, the general synthetic strategies for related pyrrolopyrimidine systems highlight its potential. researchgate.netresearchgate.net The synthesis of these fused systems often involves the use of pyrimidine derivatives with leaving groups at the 4 and 6 positions. The pyrrole (B145914) moiety at the 5-position of the title compound can influence the electronic properties and reactivity of the pyrimidine ring, potentially guiding the regioselectivity of subsequent cyclization reactions necessary to form the pteridine core. The general approach involves reacting a substituted pyrimidine with an appropriate amine-containing building block to construct the second heterocyclic ring.

Development of Pyrazolo[x,y-d]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds with potent activity as protein kinase inhibitors, which are crucial in targeted cancer therapy. nih.gov The synthesis of pyrazolo[x,y-d]pyrimidine derivatives frequently employs dichloropyrimidines as key starting materials. clausiuspress.comnih.gov For instance, a common strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, but an alternative and widely used approach starts with a substituted dichloropyrimidine. nih.gov

The 4,6-dichloro substituents on the pyrimidine ring of the title compound act as excellent electrophilic sites. Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of a fused pyrazole ring. The pyrrol-1-yl group at the 5-position remains as a key structural feature in the final pyrazolopyrimidine product, influencing its biological activity. A novel series of 4-aminopyrazolo[3,4-d]pyrimidine compounds has been synthesized for in vitro anti-cancer evaluation, starting from a dichloropyrimidine precursor. nih.gov This underscores the utility of the dichloropyrimidine core in generating libraries of biologically active molecules.

Reaction Step Description Relevance of Starting Material
Nucleophilic Substitution One of the chlorine atoms is displaced by a hydrazine derivative.The high reactivity of the chlorine atoms at positions 4 and 6 is crucial.
Intramolecular Cyclization The newly introduced hydrazine moiety attacks the adjacent carbon atom, displacing the second chlorine and forming the fused pyrazole ring.The spatial arrangement of the two chloro groups facilitates the ring-closing reaction.
Final Product A pyrrolo-substituted pyrazolo[x,y-d]pyrimidine.The pyrrole group is carried through the synthesis to become a key feature of the final scaffold.

Exploration of Thiazolo-Pyrimidine Hybrid Structures

Thiazolopyrimidine derivatives are another class of fused heterocycles with significant pharmacological interest, acting as purine isosteres and exhibiting a range of biological activities. researchgate.netmdpi.com The synthesis of these hybrid structures often utilizes pyrimidine precursors bearing reactive leaving groups. A common method for constructing the thiazolo[3,2-a]pyrimidine scaffold involves the reaction of a thiopyrimidine with an α-haloketone. researchgate.net

Alternatively, starting with a dichloropyrimidine, such as this compound, the fused thiazole ring can be constructed by reaction with a sulfur-containing nucleophile. For example, reacting 5-amino-4,6-dichloropyrimidine (B16409) with isothiocyanates can yield thiazolo[5,4-d]pyrimidine derivatives. researchgate.net The two chlorine atoms on the title compound provide the necessary electrophilic sites for reaction with a binucleophile containing both sulfur and nitrogen, leading to the formation of the thiazole ring fused to the pyrimidine core. Solid-phase synthesis has also been employed to create libraries of thiazolo[4,5-d]pyrimidine derivatives. rsc.org

Design and Construction of Chemical Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, involving the testing of thousands to millions of compounds to identify "hits" against a biological target. thermofisher.cnresearchgate.net The success of HTS campaigns relies heavily on the quality and diversity of the compound libraries being screened. Chemical libraries are often built around a central scaffold that allows for the introduction of diverse functional groups. targetmol.com

This compound is an excellent scaffold for constructing such libraries. The two chlorine atoms are differentially reactive and can be sequentially substituted with a wide variety of nucleophiles (e.g., amines, alcohols, thiols). This allows for the generation of a large number of analogues from a single starting material. The pyrrole ring at the 5-position provides an additional site for modification or can be a fixed element to explore the structure-activity relationship of substituents at the 4 and 6 positions. The development of nanomole-scale high-throughput chemistry platforms has further enabled the rapid synthesis and screening of such libraries, accelerating the drug discovery process. scienceintheclassroom.org

Position Reactant Type Potential Diversity
C4/C6 Amines, AnilinesIntroduces a wide range of alkyl, aryl, and heterocyclic groups.
C4/C6 Alcohols, PhenolsCreates ether linkages with diverse steric and electronic properties.
C4/C6 Thiols, ThiophenolsIntroduces sulfur-containing moieties, often important for biological activity.

Strategic Application in Diversity-Oriented Synthesis (DOS) for Compound Exploration

Diversity-Oriented Synthesis (DOS) is a synthetic strategy that aims to produce a collection of structurally diverse and complex small molecules, in contrast to target-oriented synthesis which focuses on a single product. rsc.orgmdpi.comscispace.com The goal of DOS is to populate "biologically relevant" chemical space with novel scaffolds to discover new biological probes and drug leads. nih.gov

The structure of this compound is well-suited for DOS strategies. The two reactive chlorine atoms serve as "branching points" for synthetic pathways. By carefully choosing reaction conditions and reagents, the pyrimidine core can be elaborated into a variety of different fused or substituted heterocyclic systems from a common intermediate. This approach, often described as a reagent-based strategy, allows for the generation of significant skeletal diversity. mdpi.com For example, one chlorine could be substituted with a nucleophile that then directs a specific type of cyclization involving the second chlorine, while a different nucleophile could lead to an entirely different ring system. This strategic application allows chemists to efficiently explore a wide range of chemical structures, increasing the probability of discovering compounds with novel biological functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-dichloro-5-(1H-pyrrol-1-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorination of pyrimidine precursors using POCl₃ in the presence of DMF as a catalyst at 60–100°C is common . Substituent introduction (e.g., pyrrole groups) often employs Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) under reflux in toluene/ethanol . Yield optimization requires careful control of stoichiometry (e.g., 4.00 equiv. POCl₃) and reaction time (4–12 hours) to avoid side reactions like over-chlorination or decomposition .

Q. How is this compound characterized structurally, and what spectroscopic data are critical?

  • Methodological Answer : Characterization relies on ¹H/¹³C-NMR (e.g., δ9.05 ppm for pyrimidine protons ), FTIR (C-Cl stretching at ~750 cm⁻¹), and HRMS (exact mass ±5 ppm). For example, ¹H-NMR in CDCl₃ resolves pyrrole protons at δ7.08–7.66 ppm, while ¹³C-NMR identifies pyrimidine carbons at ~150–160 ppm . X-ray crystallography may confirm substituent positioning in biphenyl derivatives .

Q. What substituents are commonly introduced at the 5-position of the pyrimidine core, and how do they affect reactivity?

  • Answer : Bromophenyl (e.g., 4-bromophenyl) and chlorophenyl groups are frequent, enhancing electrophilicity for cross-coupling . Electron-withdrawing substituents (e.g., -Cl) increase susceptibility to nucleophilic attack, while bulky groups (e.g., biphenyl) may sterically hinder reactions . Methoxy or acetylated derivatives are less common due to reduced stability under acidic conditions .

Q. What purification strategies are effective for isolating 4,6-dichloro-5-(hetero)arylpyrimidines?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard. Recrystallization from ethanol/water (4:1 v/v) improves purity for crystalline derivatives . For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) achieves >95% purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and electron density distribution. For example, Fukui indices identify the 4-position as electrophilic in Suzuki couplings . Molecular docking studies (e.g., AutoDock Vina) assess steric compatibility with palladium catalysts, explaining failed reactions (e.g., product 3c in due to unfavorable ligand geometry) .

Q. What experimental and analytical approaches resolve contradictions in reaction outcomes (e.g., failed couplings or unexpected byproducts)?

  • Answer :

  • Step 1 : Monitor reaction progress via TLC or in-situ NMR to detect intermediates (e.g., boronate esters in Suzuki couplings).
  • Step 2 : Use HRMS to identify byproducts (e.g., debrominated species from excessive Pd loading).
  • Step 3 : Optimize ligand-to-metal ratios (e.g., 1:1 Pd:PPh₃) to suppress homocoupling .
  • Case Study : The absence of product 3c ( ) was attributed to steric clash between 3′-chloro-4′-fluoro substituents and the catalyst’s coordination sphere, resolved using bulkier ligands (e.g., XPhos) .

Q. How do electronic effects of substituents influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this scaffold?

  • Answer : Electron-deficient pyrimidines favor NAS at the 4- and 6-positions due to lower activation energy (ΔG‡ ~25 kcal/mol vs. ~30 kcal/mol for electron-rich analogs). Hammett σ⁺ values correlate with reactivity: σ⁺(Cl) = +0.11 enhances para-substitution in aryl groups . Kinetic studies (e.g., stopped-flow UV-Vis) reveal that electron-withdrawing groups accelerate NAS by 2–3 orders of magnitude .

Q. What role does the pyrrole moiety play in modulating biological activity or intermolecular interactions?

  • Answer : The pyrrole ring enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets). SAR studies show that N-substitution (e.g., acetyl groups) reduces solubility but increases binding affinity (IC₅₀ improved from 1.2 µM to 0.3 µM in kinase assays) . MD simulations predict hydrogen bonding between pyrrole N-H and Asp86 in target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.